(5-Methylpyridin-3-yl)boronic acid hydrochloride
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Overview
Description
“(5-Methylpyridin-3-yl)boronic acid hydrochloride” is a chemical compound with the molecular formula C6H8BNO2 . It is a solid substance that appears white to pale brown in color .
Synthesis Analysis
The synthesis of borinic acids, which include “this compound”, often relies on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . A metal-free one-pot synthesis of tetracoordinated borinic acids has also been reported .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES stringCc1cncc(c1)B(O)O
. The InChI key for this compound is REONQWGHSQHTAC-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
“this compound” is a solid substance that appears white to pale brown in color . It has a molecular weight of 136.94 .Scientific Research Applications
Synthesis and Chemical Properties
(5-Methylpyridin-3-yl)boronic acid hydrochloride is a chemical compound used extensively in organic synthesis. Notably, it plays a crucial role in the synthesis of halopyridinylboronic acids and esters, which are key components in Suzuki cross-coupling reactions. These reactions are fundamental for creating diverse libraries of pyridines, significantly expanding the toolkit available for medicinal chemistry and drug discovery (Bouillon et al., 2003). Additionally, the synthesis of novel halopyridinylboronic acids, including the 2,4, or 5-halopyridin-3-yl variants, showcases the versatility and utility of these compounds in the field of organic chemistry, further emphasizing their importance in facilitating the development of new chemical entities (Bouillon et al., 2002).
Role in Catalysis and Reaction Mechanisms
Boronic acids, including variants like this compound, are renowned for their catalytic properties. They have been instrumental in facilitating various chemical reactions, including the enantioselective aza-Michael additions of hydroxamic acid to quinone imine ketals. Such catalytic activities underscore the importance of boronic acids in synthesizing complex molecules with high precision and selectivity, making them invaluable in the synthesis of pharmaceuticals and complex organic molecules (Hashimoto et al., 2015). Furthermore, boronic acid catalysis (BAC) is a rapidly evolving field, highlighting the potential of boronic acids in activating hydroxy functional groups under mild conditions, thus facilitating a range of organic reactions with high atom economy and selectivity (Hall, 2019).
Applications in Materials Science and Nanostructures
Boronic acids also find applications in materials science. They are pivotal in constructing boron-based macrocycles and dendrimers, showcasing their utility in creating complex molecular architectures. Such structures have potential applications in various fields, including nanotechnology and material science, highlighting the versatility and utility of boronic acids in creating complex and functional materials (Christinat et al., 2007).
Safety and Hazards
Future Directions
While specific future directions for “(5-Methylpyridin-3-yl)boronic acid hydrochloride” are not explicitly mentioned in the search results, borinic acids, in general, are considered a mainstay in modern organic chemistry and are used in numerous fields including catalysis, materials science, biology, and imaging .
Mechanism of Action
Target of Action
5-Methylpyridine-3-boronic acid hydrochloride is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary target of this compound is the palladium catalyst, which facilitates the formation of new carbon-carbon bonds .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (such as 5-Methylpyridine-3-boronic acid hydrochloride) transfers an organic group to the palladium catalyst . This is a key step in the Suzuki-Miyaura cross-coupling reaction, leading to the formation of new carbon-carbon bonds .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, facilitated by 5-Methylpyridine-3-boronic acid hydrochloride, is a crucial pathway in organic synthesis . This reaction allows for the formation of biaryl compounds, which are important structures in many pharmaceuticals and organic materials .
Result of Action
The result of the action of 5-Methylpyridine-3-boronic acid hydrochloride is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds, including many that are of interest in pharmaceutical research .
Action Environment
The efficacy and stability of 5-Methylpyridine-3-boronic acid hydrochloride can be influenced by various environmental factors. These include the reaction conditions (such as temperature and solvent), the presence of a suitable palladium catalyst, and the other reactants involved in the Suzuki-Miyaura cross-coupling reaction .
properties
IUPAC Name |
(5-methylpyridin-3-yl)boronic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2.ClH/c1-5-2-6(7(9)10)4-8-3-5;/h2-4,9-10H,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGJSTQFYVPRHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C)(O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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